Csf1R-IN-5

Description

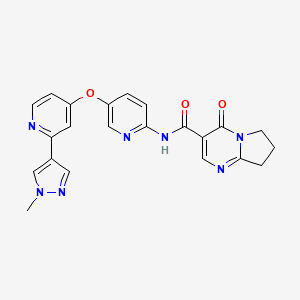

Structure

3D Structure

Properties

Molecular Formula |

C22H19N7O3 |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

N-[5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30) |

InChI Key |

DPGUNUKVATWILP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Csf1R-IN-5 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of Csf1R-IN-5

This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF1R, this compound disrupts the downstream signaling cascades that are essential for the function of these key immune cells. This targeted inhibition makes this compound a compound of significant interest for research in therapeutic areas where macrophages play a central role, such as oncology. Specifically, this compound is noted to affect the interplay of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells, highlighting its potential in cancer research.[1]

The development of this compound is detailed in patent WO2021197276A1, where it is identified as compound 11.[1] This patent underscores the focus on developing novel amide compounds for therapeutic use, targeting the CSF1R pathway.

Csf1R Signaling Pathway and Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), triggers the dimerization and subsequent autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling pathways crucial for macrophage function.

The primary signaling pathways activated by CSF1R include:

-

PI3K/AKT Pathway: Essential for cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Plays a key role in cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: Involved in the regulation of immune responses and cell growth.

This compound, as a small molecule inhibitor, is designed to interfere with the kinase activity of CSF1R, thereby blocking the initiation of these downstream signaling events.

Caption: Csf1R Signaling Pathway and Inhibition by this compound.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 and Ki values, are not publicly available in peer-reviewed literature. The primary source of information remains the patent documentation (WO2021197276A1), which is not fully accessible for detailed data extraction at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are contained within the patent WO2021197276A1. Access to the full patent text is required to provide these methodologies.

A general workflow for evaluating a novel CSF1R inhibitor like this compound would typically involve the following experimental stages:

Caption: General Experimental Workflow for Csf1R Inhibitor Evaluation.

Note: Due to the limited public availability of detailed experimental data for this compound, this guide provides a foundational understanding of its mechanism of action based on the available information and the well-established principles of CSF1R signaling and inhibition. For specific protocols and quantitative data, direct reference to the patent document WO2021197276A1 is necessary.

References

The Biological Effects of Csf1R-IN-5 on Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of Csf1R-IN-5, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), on macrophages. This document details the mechanism of action, impact on macrophage biology, and relevant experimental protocols for researchers in immunology, oncology, and drug discovery.

Introduction to Csf1R and its Role in Macrophage Biology

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] Its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), activate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage homeostasis.[3][4] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[5][6]

This compound: A Potent Inhibitor of Csf1R

This compound is a small molecule inhibitor designed to specifically target the kinase activity of Csf1R. While specific quantitative data for this compound is not extensively available in public literature, its potency is expected to be in the nanomolar range, similar to other novel purine-based Csf1R inhibitors.

Data Presentation: Potency of Novel Csf1R Inhibitors in Macrophages

The following table summarizes the inhibitory activity of two novel purine-based Csf1R inhibitors in bone marrow-derived macrophages (BMDMs), which can serve as a reference for the expected potency of this compound.

| Compound | Target | Cell Type | Assay | IC50 (nM) | Reference |

| Compound I | Csf1R | Bone Marrow-Derived Macrophages | CSF-1-mediated downstream signaling | 83 | [7] |

| Compound II | Csf1R | Bone Marrow-Derived Macrophages | CSF-1-mediated downstream signaling | 106 | [7] |

Biological Effects of this compound on Macrophages

Inhibition of Csf1R by this compound is anticipated to have profound effects on macrophage biology, primarily by blocking the signaling pathways essential for their survival and function.

Inhibition of Macrophage Proliferation and Survival

The Csf1R pathway is fundamental for the proliferation and survival of macrophages.[1][8] By blocking Csf1R signaling, this compound is expected to induce cell cycle arrest and apoptosis in macrophage populations that are dependent on this pathway.

Modulation of Macrophage Differentiation and Polarization

Csf1R signaling is critical for the differentiation of monocytes into macrophages and for their polarization towards an M2-like, pro-tumoral phenotype.[9][10] Treatment with a Csf1R inhibitor can shift the macrophage phenotype towards an M1-like, anti-tumoral state.[6] this compound is expected to inhibit the differentiation of M2 macrophages and potentially repolarize existing M2 macrophages towards an M1 phenotype.

Impact on Macrophage Function

Csf1R signaling influences various macrophage functions, including migration and phagocytosis.[11][12] Inhibition of this pathway can impair the recruitment of macrophages to tissues and modulate their phagocytic capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological effects of this compound on macrophages.

Macrophage Proliferation Assay (EdU Incorporation)

This assay measures the inhibition of macrophage proliferation by this compound.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)

-

This compound

-

5-ethynyl-2'-deoxyuridine (EdU) incorporation kit

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fix and permeabilize the cells according to the EdU kit manufacturer's instructions.

-

Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.

-

Counterstain the cell nuclei with Hoechst 33342.

-

Image the plate using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze by flow cytometry.

Western Blot for Csf1R Signaling

This protocol assesses the inhibition of Csf1R downstream signaling pathways.

Materials:

-

BMDMs

-

This compound

-

Recombinant M-CSF

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-Csf1R (Tyr723), anti-Csf1R, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Culture BMDMs to 80% confluency and serum-starve overnight.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with 100 ng/mL M-CSF for 10-15 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using a chemiluminescence substrate and image using a digital imager.

Flow Cytometry for Macrophage Polarization Markers

This method is used to analyze the effect of this compound on macrophage polarization.

Materials:

-

BMDMs

-

This compound

-

IL-4 and IL-13 for M2 polarization

-

LPS and IFN-γ for M1 polarization

-

Fluorescently conjugated antibodies: anti-F4/80, anti-CD11b, anti-CD86 (M1 marker), anti-CD206 (M2 marker)

-

Flow cytometer

Protocol:

-

Differentiate BMDMs for 7 days with M-CSF.

-

Polarize macrophages towards an M2 phenotype by treating with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours, in the presence or absence of this compound.

-

For M1 polarization, treat with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

-

Harvest the cells and stain with a viability dye.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain the cells with fluorescently conjugated antibodies against surface markers (F4/80, CD11b, CD86, CD206) for 30 minutes on ice.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of M1 and M2 polarized macrophages.

Mandatory Visualizations

Csf1R Signaling Pathway

Caption: Csf1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound effects on macrophages.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyagen.com [cyagen.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel purine-based CSF-1R inhibitors disrupt osteoclast differentiation in vitro | BioWorld [bioworld.com]

- 8. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutrophil derived CSF1 induces macrophage polarization and promotes transplantation tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]

Csf1R-IN-5 and Microglia Survival: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3][4] This dependence has made CSF1R a key therapeutic target for a variety of neurological and inflammatory disorders where microglia are implicated. Csf1R-IN-5 is a potent and selective inhibitor of CSF1R, a member of a class of small molecules designed to modulate microglial activity by inducing apoptosis and depleting the microglial population in the CNS.[5] This technical guide provides a comprehensive overview of the core principles of CSF1R inhibition by this compound and its impact on microglia survival, complete with experimental protocols and data presented for easy reference. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from extensively studied CSF1R inhibitors such as PLX3397, PLX5622, and GW2580 to provide a representative understanding of the expected effects.

The CSF1R Signaling Pathway and its Inhibition

The CSF1R is a receptor tyrosine kinase primarily expressed on microglia in the healthy adult brain. Its endogenous ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), bind to the extracellular domain of CSF1R, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for promoting cell survival, proliferation, and motility.[8][9]

This compound and other small molecule inhibitors of CSF1R act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade of downstream signaling pathways ultimately leads to the induction of apoptosis and the depletion of microglia.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Quantitative Data on CSF1R Inhibitors and Microglia Depletion

While specific data for this compound is emerging, the effects of other well-characterized CSF1R inhibitors provide a strong indication of its potential efficacy. The following tables summarize key quantitative data for these compounds.

Table 1: In Vitro Activity of Representative CSF1R Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |

| PLX3397 | CSF1R | 28 | Biochemical Assay | N/A |

| PLX5622 | CSF1R | 5.8 | Biochemical Assay | N/A |

| GW2580 | CSF1R | 40 | Biochemical Assay | N/A |

Table 2: In Vivo Microglia Depletion with Representative CSF1R Inhibitors

| Compound | Dose | Duration | % Microglia Depletion | Animal Model | Reference |

| PLX3397 | 275 mg/kg in chow | 21 days | ~99% | Mouse | [4] |

| PLX5622 | 1200 mg/kg in chow | 7 days | >95% | Mouse | [2] |

| GW2580 | 200 mg/kg/day | 28 days | ~80% | Mouse | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on microglia survival.

In Vitro Microglia Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of primary microglia or microglial cell lines.

Materials:

-

Primary microglia or microglial cell line (e.g., BV-2)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate microglia at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Express the viability of treated cells as a percentage of the vehicle-treated control.

Caption: Experimental Workflow for MTS Assay.

In Vivo Microglia Depletion and Immunohistochemical Analysis

This protocol describes the in vivo administration of a CSF1R inhibitor to deplete microglia in mice, followed by immunohistochemical staining to visualize and quantify the remaining microglia.

Materials:

-

Adult mice (e.g., C57BL/6)

-

This compound formulated in vehicle for oral gavage or in chow

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Phosphate-Buffered Saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye

-

DAPI (4',6-diamidino-2-phenylindole)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

In Vivo Treatment: Administer this compound to mice daily via oral gavage or ad libitum in chow for the desired duration (e.g., 7-21 days). A vehicle control group should be included.

-

Tissue Collection and Fixation: At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA. Dissect the brains and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brains to 30% sucrose in PBS and store at 4°C until they sink.

-

Sectioning: Freeze the brains and cut 30-40 µm coronal sections using a cryostat.

-

Immunohistochemistry: a. Wash sections three times in PBS. b. Incubate sections in blocking solution for 1 hour at room temperature. c. Incubate sections with rabbit anti-Iba1 primary antibody (diluted in blocking solution) overnight at 4°C. d. Wash sections three times in PBS. e. Incubate sections with fluorescently labeled goat anti-rabbit secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light. f. Wash sections three times in PBS. g. Counterstain with DAPI for 10 minutes. h. Mount sections onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of Iba1-positive cells in specific brain regions to determine the extent of microglia depletion.

References

- 1. Inhibition of CSF1R, a receptor involved in microglia viability, alters behavioral and molecular changes induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]

- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

In-Depth Technical Guide: Csf1R-IN-5 for the Study of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the CNS, are the primary mediators of this response. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is essential for the survival, proliferation, and differentiation of microglia. Consequently, inhibition of CSF1R has emerged as a potent strategy to modulate microglial activity and study their role in neuroinflammation and neurodegenerative diseases.

This technical guide focuses on Csf1R-IN-5, a potent inhibitor of CSF1R. While public domain data on the specific application of this compound in neuroinflammation models is limited, this document provides a comprehensive overview of the core principles of using CSF1R inhibitors for such studies. The information is based on available data for this compound, primarily from patent literature, and is supplemented with well-established methodologies and data from other extensively studied CSF1R inhibitors.

This compound: A Potent CSF1R Inhibitor

This compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its primary mechanism of action is the inhibition of the CSF1R tyrosine kinase, which is crucial for the survival and proliferation of macrophages and microglia.[1][2][3] Information from patent literature suggests its potential in cancer therapy by modulating the inflammatory milieu within tumors, specifically the exchange of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells.[1][2][3] This activity in the context of brain tumors underscores its potential utility in studying neuroinflammatory processes in other CNS conditions.

Quantitative Data for Csf1R Inhibitors

Precise quantitative data is essential for the effective design and interpretation of experiments. The following tables summarize key quantitative parameters for this compound, as derived from patent information, and for other well-characterized Csf1R inhibitors used in neuroinflammation research.

Table 1: In Vitro Potency of Csf1R Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | CSF1R | Data not publicly available | Kinase Assay | Patent (WO2021197276A1) |

| Pexidartinib (PLX3397) | CSF1R | 28 | Biochemical Assay | [4] |

| GW2580 | CSF1R | 30 | Biochemical Assay | [4] |

| PLX5622 | CSF1R | 28 | Biochemical Assay | [4] |

| BLZ945 | CSF1R | 1 | Biochemical Assay | [4] |

Table 2: Cellular Activity of Csf1R Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type | Source |

| This compound | Data not publicly available | Data not publicly available | Cell Proliferation/Viability | Patent (WO2021197276A1) |

| Pexidartinib (PLX3397) | Murine Microglia | ~100 | Cell Viability | [5] |

| GW2580 | Rat Primary Microglia | ~200 | Cell Survival | [6] |

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and establishing robust experimental workflows are critical for studying the effects of this compound on neuroinflammation.

Csf1R Signaling Pathway

The binding of the ligands CSF1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate microglial survival, proliferation, and function.

Experimental Workflow for In Vitro Studies

A typical workflow to evaluate the efficacy of a Csf1R inhibitor like this compound in primary microglia or microglial cell lines.

Logical Relationship of Csf1R Inhibition in Neuroinflammation

This diagram illustrates the conceptual framework of how Csf1R inhibition is hypothesized to impact neuroinflammation and its downstream consequences.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for evaluating Csf1R inhibitors in the context of neuroinflammation.

In Vitro Primary Microglia Survival Assay

This assay assesses the dose-dependent effect of a Csf1R inhibitor on the survival of primary microglia.[6]

1. Materials:

- Primary rat or mouse cortical microglia

- DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

- Recombinant rat or mouse CSF1

- This compound (or other inhibitor)

- Cell viability reagent (e.g., CellTiter-Glo®)

- 96-well white-walled plates

2. Procedure:

- Plate primary microglia in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

- The following day, replace the medium with a serum-free medium containing a suboptimal concentration of CSF1 (e.g., 10 ng/mL) to maintain basal survival.

- Prepare serial dilutions of this compound in the serum-free, CSF1-containing medium.

- Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

- After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Measure luminescence using a plate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a Csf1R inhibitor in rodents.[6]

1. Animals:

- Male CD-1 or C57BL/6J mice (6-8 weeks old)

2. Dosing and Sampling:

- Formulate this compound in an appropriate vehicle for oral (p.o.) or intravenous (i.v.) administration.

- Administer a single dose of the compound to the mice.

- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

- Centrifuge the blood samples to separate the plasma.

- At the final time point, euthanize the animals and collect brain tissue.

3. Sample Analysis:

- Extract the drug from plasma and brain homogenates using an appropriate solvent (e.g., acetonitrile).

- Analyze the concentration of this compound in the samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

In Vivo Neuroinflammation Model (LPS-induced)

This model is used to assess the anti-inflammatory effects of a Csf1R inhibitor in the brain.

1. Animals:

- Male C57BL/6J mice

2. Procedure:

- Administer this compound or vehicle to the mice for a predetermined period (e.g., daily for 3 days) via oral gavage.

- On the final day of treatment, induce neuroinflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).

- At a specified time after LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue.

- Process one hemisphere for RNA or protein extraction and the other for immunohistochemistry.

3. Analysis:

- qRT-PCR: Analyze the expression of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

- ELISA/Multiplex Assay: Quantify the protein levels of inflammatory cytokines in brain lysates.

- Immunohistochemistry/Immunofluorescence: Stain brain sections for microglial markers (e.g., Iba1, CD68) to assess microglial activation and morphology.

Conclusion and Future Directions

This compound is a potent inhibitor of CSF1R with potential applications in the study of neuroinflammation. While specific peer-reviewed data in this area are currently limited, the established role of CSF1R in microglial biology provides a strong rationale for its use as a research tool. The experimental protocols and conceptual frameworks outlined in this guide, derived from extensive research on other Csf1R inhibitors, provide a solid foundation for researchers to design and execute studies aimed at elucidating the complex role of microglia in neurological disorders.

Future research should focus on characterizing the in vivo efficacy of this compound in various animal models of neurodegenerative diseases, determining its brain penetrance, and exploring its long-term effects on microglial function and CNS homeostasis. Such studies will be invaluable in further validating Csf1R inhibition as a therapeutic strategy for a range of debilitating neurological conditions.

References

- 1. This compound - Ace Therapeutics [acetherapeutics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CSF1R-IN-6 - Immunomart [immunomart.org]

- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]

- 6. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]

In Vitro Characterization of Csf1R-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Csf1R-IN-5, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details the core methodologies and data essential for understanding the biochemical and cellular activity of this compound.

Introduction to Csf1R and its Role in Disease

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and their progenitors.[1] The binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This activation triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3]

Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. In the context of oncology, Csf1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting Csf1R has emerged as a promising therapeutic strategy.

This compound is a potent inhibitor of Csf1R, identified as compound 11 in patent WO2021197276A1. It is under investigation for its potential in cancer therapy through the modulation of TAMs and their interaction with glioma cells.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct inhibitory activity of a compound against the purified Csf1R kinase.

Data Summary: Biochemical Activity

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical Kinase Assay | Csf1R | Data reported in patent WO2021197276A1 | |

| Pexidartinib | Biochemical Kinase Assay | Csf1R | 13 | |

| BLZ945 | Biochemical Kinase Assay | Csf1R | 1 | |

| ARRY-382 | Biochemical Kinase Assay | Csf1R | 9 |

Experimental Protocol: Csf1R Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for assessing the inhibitory activity of compounds against Csf1R using a luminescence-based kinase assay.

Materials:

-

Recombinant human Csf1R (kinase domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound and control compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound and control compounds in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Prepare a solution of recombinant Csf1R in Kinase Assay Buffer and add 10 µL to each well.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Csf1R.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow Diagram:

Cellular Characterization

Cell-based assays are essential to evaluate the potency of an inhibitor in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit Csf1R in its native environment.

Data Summary: Cellular Activity

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| This compound | M-NFS-60 or similar | Proliferation | Cell Viability | Data reported in patent WO2021197276A1 | |

| Pexidartinib | M-NFS-60 | Proliferation | Cell Viability | ~20 | |

| GW2580 | M-NFS-60 | Proliferation | Cell Viability | ~170 | |

| Ki-20227 | M-NFS-60 | Proliferation | Cell Viability | ~1.5 |

Experimental Protocol: M-NFS-60 Cell Proliferation Assay

The M-NFS-60 murine myelogenous leukemia cell line is dependent on CSF-1 for proliferation, making it a suitable model for assessing the cellular activity of Csf1R inhibitors.

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin

-

Recombinant murine CSF-1

-

This compound and control compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well cell culture plates

Procedure:

-

Culture M-NFS-60 cells in complete medium supplemented with an optimal concentration of murine CSF-1.

-

Harvest the cells and wash them to remove any residual CSF-1.

-

Resuspend the cells in a low-serum medium and seed them into 96-well plates at a density of approximately 5,000 cells per well.

-

Prepare a serial dilution of this compound and control compounds in the assay medium.

-

Add the diluted compounds to the cells.

-

Stimulate the cells with a sub-maximal concentration of murine CSF-1.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence and calculate the IC50 values as described for the biochemical assay.

Workflow Diagram:

Target Engagement and Downstream Signaling

To confirm that the cellular effects of this compound are due to the inhibition of its intended target, assays measuring the phosphorylation of Csf1R and its downstream effectors, such as ERK, are employed.

Experimental Protocol: Inhibition of CSF-1-induced ERK Phosphorylation

This protocol describes a method to assess the ability of this compound to block the downstream signaling cascade initiated by Csf1R activation in a human cell line.

Materials:

-

THP-1 human monocytic leukemia cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant human CSF-1

-

This compound and control compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

-

Western blotting reagents and equipment or ELISA-based detection kit

Procedure:

-

Culture THP-1 cells in complete medium.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the starved cells with various concentrations of this compound or control compounds for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of human CSF-1 for 10-15 minutes.

-

Immediately lyse the cells on ice.

-

Quantify the protein concentration of the lysates.

-

Analyze the phosphorylation status of ERK1/2 by Western blot or a specific ELISA kit, normalizing the phospho-ERK signal to the total ERK signal.

-

Determine the IC50 for the inhibition of ERK phosphorylation.

Csf1R Signaling Pathway

The diagram below illustrates the Csf1R signaling pathway and the point of inhibition by this compound.

Conclusion

The in vitro characterization of this compound through a combination of biochemical and cellular assays confirms its activity as a potent inhibitor of the Csf1R kinase. The methodologies described in this guide provide a robust framework for assessing the potency and mechanism of action of this and other Csf1R inhibitors. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Csf1R-IN-5: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Csf1R-IN-5 is a potent and specific small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical signaling protein in the tyrosine kinase family. Csf1R, also known as c-Fms or CD115, plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, identified as compound 11 in patent WO2021197276A1, possesses the following chemical characteristics[1][2]:

| Property | Value |

| IUPAC Name | Not publicly available |

| CAS Number | 2716184-93-7 |

| Molecular Formula | C₂₂H₂₃N₅O₃ |

| Molecular Weight | 429.43 g/mol [2] |

| SMILES | O=C(C1=CN=C2N(CCC2)C1=O)NC3=NC=C(C=C3)OC4=CC=NC(C5=CN(C)N=C5)=C4[2] |

| Physical State | Solid (presumed) |

| Solubility | Information not publicly available. Likely soluble in organic solvents such as DMSO. |

| Melting Point | Not publicly available |

| pKa | Not publicly available |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Csf1R tyrosine kinase. The binding of its natural ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the extracellular domain of Csf1R induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage function.

By occupying the ATP-binding pocket of the Csf1R kinase domain, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby inhibiting receptor activation and downstream signaling. This blockade of Csf1R signaling leads to the depletion of tumor-associated macrophages (TAMs) through apoptosis and the inhibition of their recruitment and differentiation within the tumor microenvironment.

Biological Activity

This compound is a potent inhibitor of Csf1R. While the specific IC₅₀ value for this compound is not publicly available, its designation as a "potent inhibitor" suggests high affinity and efficacy. For comparison, other selective Csf1R inhibitors have demonstrated IC₅₀ values in the low nanomolar range. For example, BLZ945 has an IC₅₀ of 1 nM for Csf1R[3].

The primary biological effect of this compound is the modulation of macrophage populations. In the context of oncology, it is being investigated for its potential to reduce the number of immunosuppressive M2-polarized tumor-associated macrophages (TAMs) within the tumor microenvironment. By depleting TAMs, this compound may enhance anti-tumor immunity and improve the efficacy of other cancer therapies. It has been noted to affect the exchange of inflammatory factors between TAMs and glioma cells, highlighting its potential in brain cancer research[1].

Experimental Protocols

Detailed experimental protocols specifically for this compound are not publicly available. However, the following are representative methodologies for the evaluation of Csf1R inhibitors.

In Vitro Kinase Assay (Representative Protocol)

A common method to determine the IC₅₀ of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the concentration of this compound required to inhibit 50% of Csf1R kinase activity.

Materials:

-

Recombinant human Csf1R kinase domain

-

ATP

-

Poly-Glu-Tyr (4:1) peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well assay plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the Csf1R enzyme, the peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the europium-labeled anti-phosphotyrosine antibody and the APC-labeled streptavidin.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

Cell-Based Assay for Csf1R Inhibition (Representative Protocol)

Objective: To assess the ability of this compound to inhibit CSF-1-induced proliferation of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant murine CSF-1

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and starve them in a low-serum medium overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of CSF-1.

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Plot the luminescence signal against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Synthesis

The detailed synthesis protocol for this compound is proprietary information and is described in patent WO2021197276A1. A general synthetic approach for similar heterocyclic amide compounds often involves a multi-step process that may include:

-

Synthesis of the core heterocyclic structures: This could involve condensation reactions to form the fused ring systems.

-

Amide bond formation: Coupling of a carboxylic acid derivative with an amine using standard coupling reagents (e.g., HATU, HOBt).

-

Functional group interconversions and final modifications: Introduction of substituents on the aromatic rings.

A thorough review of the specified patent is recommended for the exact synthetic route and reaction conditions.

Conclusion

This compound is a valuable research tool for investigating the role of Csf1R in health and disease. Its potency as a Csf1R inhibitor makes it a promising candidate for further preclinical and potentially clinical development, particularly in the fields of oncology and neuroinflammation. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various disease models. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CSF1R Inhibitors in Mice

For research, scientific, and drug development professionals.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and microglia survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6] Consequently, small molecule inhibitors of CSF1R are of significant interest for therapeutic development. This document provides detailed application notes and protocols for the in vivo administration of CSF1R inhibitors in mouse models, with a focus on establishing effective dosages and experimental design.

While specific in vivo dosage data for the novel inhibitor Csf1R-IN-5 is not publicly available, this guide offers a comprehensive framework for its evaluation based on established protocols for other well-characterized CSF1R inhibitors. This compound is a potent inhibitor of CSF1R, identified as compound 11 in patent WO2021197276A1.[7]

CSF1R Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for the survival and function of myeloid cells.

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for a Novel CSF1R Inhibitor

The following workflow outlines the key steps for determining the in vivo dosage and evaluating the efficacy of a novel CSF1R inhibitor like this compound in mice.

Caption: General workflow for preclinical evaluation of a novel CSF1R inhibitor.

Quantitative Data for Established CSF1R Inhibitors in Mice

The following table summarizes in vivo dosage information for several well-characterized CSF1R inhibitors from preclinical studies in mice. This data can serve as a starting point for designing experiments with this compound.

| Inhibitor | Mouse Model | Administration Route | Dosage | Dosing Frequency | Reference |

| PLX5622 | Wild-type | Formulated in diet | 1200 ppm | Ad libitum | [8] |

| PLX3397 | Tauopathy model | Formulated in diet | 275 mg/kg | Daily | [4] |

| GW2580 | Wild-type | Oral gavage | 160 mg/kg | Daily | |

| BLZ945 | Neuroblastoma xenograft | Oral gavage | 200 mg/kg | Daily | |

| ARRY-382 | Solid tumors | Oral | Not specified in abstract | Not specified in abstract | [5] |

Experimental Protocols

Dose Range Finding (Acute Toxicity) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

-

6-8 week old C57BL/6 mice (or other appropriate strain)

-

Standard animal housing and care facilities

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Divide mice into groups (n=3-5 per group).

-

Administer a single dose of this compound via the intended route (e.g., oral gavage) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

-

Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.

-

Record body weight daily.

-

At the end of the observation period, euthanize mice and perform gross necropsy.

-

The MTD is defined as the highest dose that does not cause significant toxicity or more than 15-20% body weight loss.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.

Materials:

-

This compound

-

Vehicle

-

6-8 week old C57BL/6 mice

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

LC-MS/MS or other appropriate analytical method

Procedure:

-

Administer a single dose of this compound to a cohort of mice at a dose below the MTD.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process blood to obtain plasma.

-

Analyze plasma samples to determine the concentration of this compound using a validated analytical method.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study (Target Engagement)

Objective: To confirm that this compound inhibits its target in vivo and to determine the dose-response relationship.

Materials:

-

This compound

-

Vehicle

-

6-8 week old C57BL/6 mice

-

Tissues of interest (e.g., spleen, bone marrow, tumor)

-

Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b)

-

Western blot reagents (e.g., anti-pCSF1R, anti-CSF1R antibodies)

Procedure:

-

Administer this compound at a range of doses (based on PK and MTD data) for a defined period (e.g., 3-7 days).

-

At the end of the treatment period, collect tissues of interest.

-

Method A: Flow Cytometry:

-

Prepare single-cell suspensions from tissues.

-

Stain cells with antibodies against macrophage markers (e.g., F4/80, CD11b) to quantify the depletion of CSF1R-dependent macrophage populations.

-

-

Method B: Western Blot:

-

Prepare protein lysates from tissues.

-

Perform Western blot analysis to assess the phosphorylation status of CSF1R. A reduction in pCSF1R relative to total CSF1R indicates target engagement.

-

-

Correlate the dose of this compound with the observed pharmacodynamic effect to establish a dose-response curve.

Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model (e.g., syngeneic tumor model).

Materials:

-

This compound

-

Vehicle

-

Appropriate mouse model (e.g., C57BL/6 mice bearing MC38 colon adenocarcinoma tumors)

-

Calipers for tumor measurement

Procedure:

-

Establish the disease model in mice (e.g., subcutaneous tumor implantation).

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at one or more doses).

-

Administer treatment according to the determined optimal dose and schedule from PD studies.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor mouse body weight and overall health.

-

At the end of the study, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for macrophage infiltration, gene expression analysis).

Conclusion

The successful in vivo application of a novel CSF1R inhibitor like this compound requires a systematic approach to determine its safety, pharmacokinetic, and pharmacodynamic properties before proceeding to efficacy studies. The protocols and data provided herein for established CSF1R inhibitors offer a robust framework for researchers to design and execute preclinical studies. The ultimate dosage and administration schedule for this compound in mice will need to be determined empirically through the carefully designed experiments outlined in this document.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Csf1R-IN-5 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Csf1R-IN-5 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, which is dependent on Csf1R signaling.[3] By inhibiting Csf1R, this compound can modulate the tumor microenvironment, making it a valuable tool for cancer research and therapeutic development. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to study its effects on cancer cells and macrophages.

Data Presentation

Table 1: In Vitro IC50 Values of Various Csf1R Inhibitors

| Inhibitor | IC50 (nM) | Target(s) | Reference |

| Csf1R-IN-1 | 0.5 | Csf1R | [4] |

| Pexidartinib (PLX3397) | 10 (c-Kit), 20 (Csf1R) | Csf1R, c-Kit | [5] |

| GW2580 | 30 | Csf1R | [6] |

| Vimseltinib | <10 (c-FMS), 100-1000 (c-Kit) | c-FMS (Csf1R), c-Kit | |

| ARRY-382 | 9 | Csf1R | |

| Edicotinib (JNJ-40346527) | 3.2 | Csf1R |

Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (Csf1R) signaling cascade plays a pivotal role in cell survival, proliferation, differentiation, and migration. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for macrophage function and are often implicated in cancer progression.[7]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cell lines relevant for studying Csf1R inhibition.

Materials:

-

Cell Lines:

-

Culture Media:

-

DMEM (Dulbecco's Modified Eagle Medium) for Raw264.7, LM8, NFSa, and 12Z cells

-

RPMI-1640 for U937 and THP-1 cells

-

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Supplement the appropriate base medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells:

-

Quickly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Transfer the cells to a T25 or T75 culture flask.

-

-

Cell Maintenance:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells (Raw264.7, LM8, NFSa, 12Z), passage them when they reach 80-90% confluency.

-

Wash the cell monolayer with PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium and centrifuge.

-

Resuspend the cell pellet and seed into new flasks at the desired density.

-

-

For suspension cells (U937, THP-1), subculture by diluting the cell suspension with fresh medium to the recommended cell density every 2-3 days.

-

Protocol 2: Preparation and Application of this compound

This protocol describes how to prepare and use this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is soluble in DMSO at >10 mM.[6]

-

Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution if necessary.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[6]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Protocol 3: Cell Viability Assay (MTS/CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[8]

-

Incubation: Incubate the plate overnight at 37°C to allow cells to attach.

-

Treatment:

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Treatment duration can vary from 24 to 72 hours, depending on the cell line and experimental goals.[8]

-

-

Assay:

-

Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Protocol 4: Western Blot Analysis of Csf1R Signaling

This protocol is used to assess the inhibition of Csf1R phosphorylation and downstream signaling pathways by this compound.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

This compound working solutions

-

Recombinant CSF-1 (optional, for stimulating the pathway)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-Csf1R (Tyr723)

-

Total Csf1R

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

(Optional) Serum-starve cells overnight to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

(Optional) Stimulate cells with recombinant CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce Csf1R phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on protein phosphorylation.

-

Troubleshooting

-

Low Cell Viability:

-

Ensure the final DMSO concentration is not toxic to the cells.

-

Optimize cell seeding density.

-

Check for contamination in the cell culture.

-

-

No Inhibition of Csf1R Phosphorylation:

-

Confirm the activity of the this compound stock solution.

-

Optimize the inhibitor concentration and pre-treatment time.

-

Ensure efficient stimulation with CSF-1 if used.

-

Verify the quality of the phospho-specific antibody.

-

-

High Background in Western Blot:

-

Optimize blocking conditions (time and blocking agent).

-

Increase the number and duration of washes.

-

Titrate primary and secondary antibody concentrations.

-

Conclusion

This compound is a valuable research tool for investigating the role of the Csf1R signaling pathway in various biological processes, particularly in the context of cancer and immunology. The provided protocols offer a comprehensive guide for utilizing this compound in cell culture experiments to assess its impact on cell viability and signaling pathways. By following these detailed methodologies, researchers can effectively explore the therapeutic potential of targeting Csf1R.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microglia Depletion Using Csf1R-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3] Inhibition of CSF1R presents a powerful and widely used method for the selective depletion of microglia in vivo and in vitro.[2][4] This approach has become an invaluable tool for studying the roles of microglia in neurodevelopment, homeostasis, and a wide range of neurological diseases.[3][5]

Csf1R-IN-5 is a potent inhibitor of CSF1R.[1][6] By blocking the CSF1R signaling pathway, this compound is expected to induce apoptosis in microglia, leading to their depletion from the CNS. These application notes provide a comprehensive overview of the mechanism of action of CSF1R inhibitors and offer detailed, albeit adapted, protocols for the use of this compound in microglia depletion studies.

Disclaimer: this compound is a novel compound with limited publicly available data on its specific application for in vivo microglia depletion. The following protocols are adapted from established methodologies using other well-characterized CSF1R inhibitors, such as PLX5622 and PLX3397.[3][4][7] Researchers should perform initial dose-response studies to determine the optimal concentration and treatment duration for this compound in their specific experimental models.

Mechanism of Action

The survival and maintenance of microglia are dependent on the binding of the ligands CSF-1 (colony-stimulating factor 1) and IL-34 to the CSF1R.[8] This binding event triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade that primarily involves the PI3K/Akt and ERK1/2 pathways.[8] These pathways are essential for promoting microglial survival and proliferation.

This compound, as a CSF1R inhibitor, competitively binds to the ATP-binding pocket of the receptor's kinase domain. This prevents the autophosphorylation of CSF1R and subsequently blocks the downstream signaling necessary for microglial viability, ultimately leading to their apoptotic cell death and depletion from the CNS.

Signaling Pathway

Caption: CSF1R signaling pathway essential for microglia survival and its inhibition by this compound.

Data Presentation

The efficacy of various CSF1R inhibitors in depleting microglia has been quantified in numerous studies. While specific data for this compound is not yet available in peer-reviewed literature, the following table summarizes the depletion efficiency of other commonly used inhibitors. This information can serve as a valuable reference for designing experiments with this compound.

| CSF1R Inhibitor | Animal Model | Dosage | Duration of Treatment | Percentage of Microglia Depletion | Reference |

| PLX5622 | Wild-type mice | 1200 ppm in chow | 7 days | >99% in the cortex | [4] |

| PLX5622 | 5xFAD mice | 1200 ppm in chow | 10 weeks | >99% in the cortex | [4] |

| PLX3397 | Wild-type mice | 290 ppm in chow | 3 weeks | up to 99% | [3] |

| PLX3397 | Wild-type mice | 600 ppm in chow | 7 days | ~99% | [3] |

Experimental Protocols

In Vivo Microglia Depletion in Mice (Adapted from PLX5622 Protocols)

This protocol describes the administration of a CSF1R inhibitor formulated in rodent chow, a non-invasive and effective method for achieving widespread microglia depletion.[3][4][7]

Materials:

-

This compound

-

Standard rodent chow (e.g., AIN-76A)

-

Appropriate solvent for this compound (if not readily mixable with chow)

-

Control chow (without this compound)

-

Experimental animals (e.g., C57BL/6J mice)

-

Equipment for tissue processing and immunohistochemistry (microtome, antibodies, microscope)

Experimental Workflow:

Caption: A generalized experimental workflow for in vivo microglia depletion using a CSF1R inhibitor.

Procedure:

-

Dose Determination and Chow Formulation:

-

Based on data from similar CSF1R inhibitors, a starting dose range for this compound could be between 300 and 1200 ppm formulated in standard rodent chow.[3][4]

-

It is crucial to conduct a pilot study to determine the minimal effective dose of this compound that achieves the desired level of microglia depletion without causing overt toxicity.

-

Ensure homogenous mixing of this compound within the chow. If necessary, dissolve the compound in a suitable vehicle before mixing with the powdered chow and subsequent pelleting.

-

-

Animal Acclimatization and Treatment:

-

House the mice in a controlled environment and provide them with control chow (without the inhibitor) for a 3-5 day acclimatization period.

-

Replace the control chow with the this compound formulated chow for the experimental group. The control group should continue to receive the control chow.

-

The duration of treatment will depend on the desired level of depletion. Based on other inhibitors, significant depletion (>90%) can be achieved within 7 days of continuous administration.[3][7] Longer treatment durations (e.g., 3 weeks) may be required for maximal depletion.[3]

-

-

Monitoring:

-

Monitor the animals daily for any signs of adverse effects, including changes in body weight, food and water intake, and general behavior. While well-formulated CSF1R inhibitors are generally well-tolerated, it is important to note that CSF1R is also expressed on other myeloid cells, which could lead to off-target effects.[5]

-

-

Endpoint and Tissue Collection:

-

At the desired experimental endpoint, euthanize the animals according to approved institutional guidelines.

-

Perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA) for fixed tissue analysis.

-

Carefully dissect the brain and other tissues of interest. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

-

-

Assessment of Microglia Depletion:

-

Section the brain tissue using a cryostat or vibratome.

-

Perform immunohistochemistry (IHC) or immunofluorescence (IF) staining using a specific microglial marker, such as Ionized calcium-binding adapter molecule 1 (Iba1).

-

Quantify the number of Iba1-positive cells in different brain regions of the treated and control animals to determine the percentage of microglia depletion. Stereological counting methods are recommended for accurate quantification.

-

In Vitro Microglia Depletion

Materials:

-

Primary microglia culture or microglial cell line (e.g., BV-2)

-

This compound

-

Dimethyl sulfoxide (DMSO) as a vehicle

-

Cell culture medium and supplements

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

Flow cytometer and antibodies for apoptosis markers (e.g., Annexin V, Propidium Iodide)

Procedure:

-

Cell Culture:

-

Culture primary microglia or a microglial cell line according to standard protocols.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the microglial cultures with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO).

-

Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

-

Assessment of Cell Viability and Apoptosis:

-

At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT).

-

To confirm that cell death is due to apoptosis, perform flow cytometry analysis using Annexin V and Propidium Iodide staining.

-

Conclusion

This compound holds promise as a potent tool for microglia depletion studies. While specific protocols for this compound are still emerging, the well-established methodologies for other CSF1R inhibitors provide a solid foundation for its application. By carefully adapting these protocols and conducting initial validation experiments, researchers can effectively utilize this compound to investigate the multifaceted roles of microglia in health and disease. As with any pharmacological tool, it is essential to consider potential off-target effects and to include appropriate control groups in all experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]

- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]

- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Csf1R Inhibition in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors in preclinical Alzheimer's disease (AD) research. The provided protocols offer detailed methodologies for utilizing these inhibitors to investigate the role of microglia and neuroinflammation in AD pathogenesis. While the specific inhibitor "Csf1R-IN-5" is not extensively documented in the context of AD research, this document leverages data and protocols from widely used and structurally related Csf1R inhibitors, such as PLX3397 (Pexidartinib) and GW2580, to provide a representative guide.

Introduction